

Spectroscopic and Physicochemical Profile of 4-(Aminomethyl)pyridin-3-amine: A Technical Overview

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Compound of Interest

Compound Name: **4-(Aminomethyl)pyridin-3-amine**

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This technical guide provides a summary of the available spectroscopic and physicochemical data for **4-(Aminomethyl)pyridin-3-amine**. Intended for researchers, scientists, and professionals in drug development, this document compiles essential data to support further investigation and application of this compound. Due to the limited availability of experimental spectroscopic data for **4-(Aminomethyl)pyridin-3-amine**, this guide also includes data from the closely related isomer, 4-(Aminomethyl)pyridine, for comparative purposes and to predict spectral characteristics.

Physicochemical Properties of 4-(Aminomethyl)pyridin-3-amine

Basic molecular information for **4-(Aminomethyl)pyridin-3-amine** provides a foundational understanding of the compound.

Property	Value	Reference
CAS Number	144288-49-3	[1]
Molecular Formula	C ₆ H ₉ N ₃	[1] [2]
Molecular Weight	123.16 g/mol	[1]
Exact Mass	123.08000 u	[1]

Mass Spectrometry Data

While experimental mass spectra for **4-(Aminomethyl)pyridin-3-amine** are not readily available, predicted data from computational models offer insight into its expected mass-to-charge ratios for various adducts.

Table 1: Predicted Mass Spectrometry Data for **4-(Aminomethyl)pyridin-3-amine** Adducts

Adduct	m/z
[M+H] ⁺	124.08693
[M+Na] ⁺	146.06887
[M-H] ⁻	122.07237
[M+NH ₄] ⁺	141.11347
[M+K] ⁺	162.04281
[M] ⁺	123.07910

Data sourced from PubChem.[\[2\]](#)

Spectroscopic Data for the Isomer **4-(Aminomethyl)pyridine**

To provide a practical spectroscopic reference, the following data is presented for the isomer **4-(Aminomethyl)pyridine** (CAS: 3731-53-1). These data can serve as a valuable tool for the identification and characterization of related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ^1H NMR Data for 4-(Aminomethyl)pyridine

Solvent	Chemical Shift (ppm)	Assignment
CDCl_3	8.54	Pyridine H (α to N)
7.25	Pyridine H (β to N)	
3.90	- CH_2 -	
1.52	- NH_2	
DMSO-d_6	8.60	Pyridine H (α to N)
7.41	Pyridine H (β to N)	
3.83	- CH_2 -	
2.39	- NH_2	

Data sourced from
ChemicalBook.[\[3\]](#)

Table 3: ^{13}C NMR Data for 4-(Aminomethyl)pyridine

Solvent	Chemical Shift (ppm)
Chloroform-d	Not explicitly provided, but available in the full spectrum.
Data sourced from SpectraBase. [4]	

Infrared (IR) Spectroscopy

The IR spectrum of an amine is characterized by several key absorptions. For a primary amine like **4-(Aminomethyl)pyridin-3-amine**, one would expect to see:

- N-H Stretching: Two bands in the region of $3400\text{-}3250\text{ cm}^{-1}$ for the symmetric and asymmetric stretches of the $-\text{NH}_2$ group.[\[5\]](#)[\[6\]](#)

- N-H Bending: A band between 1650-1580 cm^{-1} (scissoring).[6]
- C-N Stretching: For an aromatic amine, a band is expected in the 1335-1250 cm^{-1} region.[6]
- N-H Wagging: A broad band in the 910-665 cm^{-1} range.[6]

The NIST WebBook provides access to the IR spectrum for 4-(Aminomethyl)pyridine, which can be used as a reference.[7]

Mass Spectrometry of 4-(Aminomethyl)pyridine

The electron ionization mass spectrum of 4-(Aminomethyl)pyridine shows a molecular ion peak (M^+) at m/z 108, corresponding to its molecular weight.[3][8] The fragmentation pattern is a key identifier for the structure.

Experimental Protocols

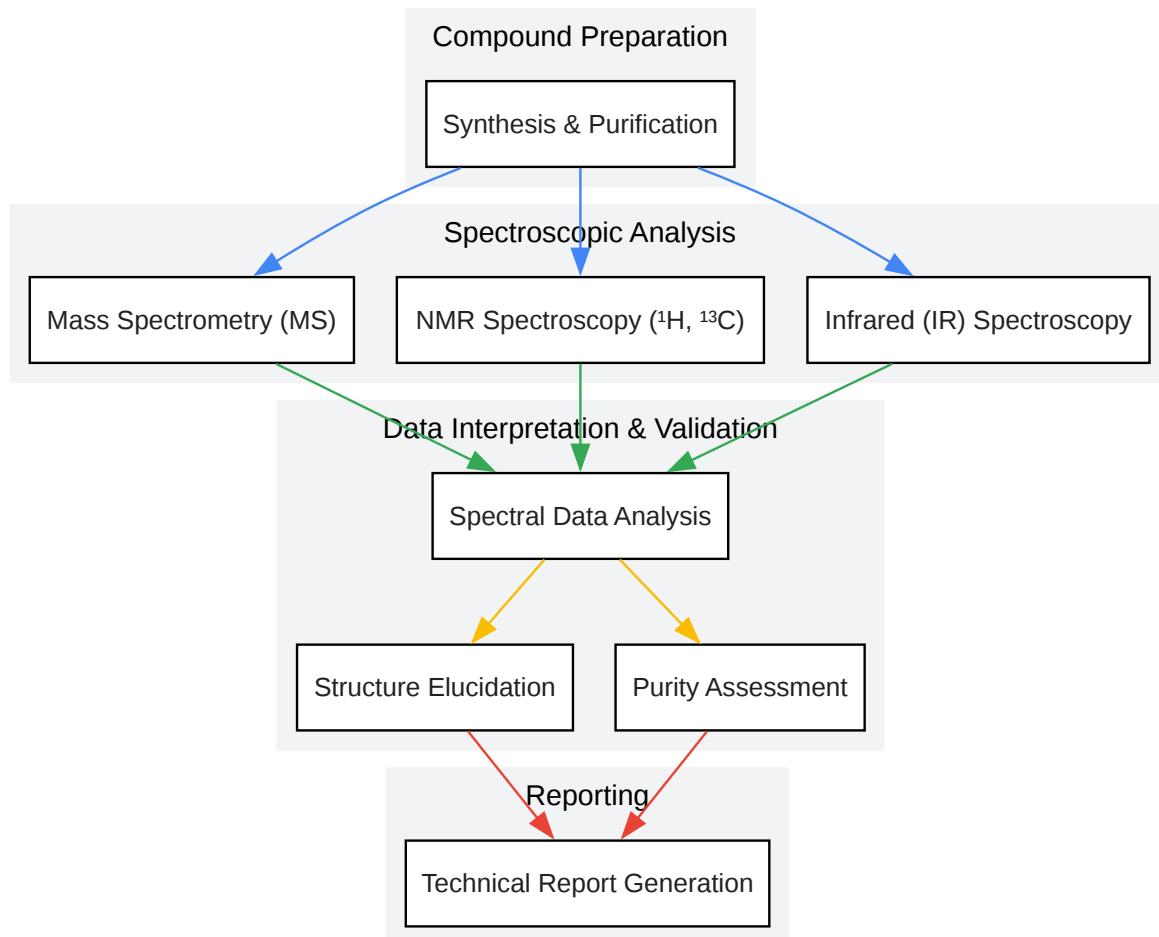
Detailed experimental protocols for the acquisition of the cited data for **4-(Aminomethyl)pyridin-3-amine** are not available in the public domain. However, the data for the isomer 4-(Aminomethyl)pyridine were obtained using standard spectroscopic techniques.

- NMR spectra were acquired on 89.56 MHz and 300 MHz spectrometers, with samples dissolved in deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).[3]
- Mass spectra were obtained using an electron ionization (EI) source.[8]
- IR spectra were recorded for the gas-phase compound.[7]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel or uncharacterized chemical compound.

General Workflow for Spectroscopic Analysis

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General Workflow for Spectroscopic Analysis

This document serves as a starting point for researchers working with **4-(Aminomethyl)pyridin-3-amine**. The provided data, along with the comparative information from its isomer, should aid in the design of future experiments and the interpretation of new analytical results.

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